1-Benzoyl-2-indolinol
Description
1-Benzoyl-2-indolinol is a heterocyclic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with a benzoyl group at the 1-position and a hydroxyl group at the 2-position. For instance, 2-Benzoylindole (C₁₅H₁₁NO), a closely related compound with a benzoyl group at the indole C2 position, has been characterized with a molecular weight of 221.26 g/mol and diverse synthetic applications . The hydroxyl group in this compound may enhance hydrogen-bonding interactions, influencing solubility and biological activity compared to non-hydroxylated analogues.
Properties
CAS No. |
22397-24-6 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2-hydroxy-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13NO2/c17-14-10-12-8-4-5-9-13(12)16(14)15(18)11-6-2-1-3-7-11/h1-9,14,17H,10H2 |
InChI Key |
KDAUSFJNCBMMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Method Description
A Chinese patent (CN105777609A) details a preparation method for 7-benzoyl-1,3-indoline-2-ketone, a compound structurally related to 1-Benzoyl-2-indolinol, which can be adapted for this compound synthesis. The process involves:
- Adding 2-amino-3-benzoylphenylacetamide to a reactor.
- Dissolving it in an organic solvent until fully dissolved.
- Adding a catalyst to the mixture.
- Controlling the temperature to allow the cyclization reaction.
- After completion, concentrating the reaction mixture under reduced pressure to isolate the product.
This method is characterized by stable process conditions, simple operation, high yield, and high purity. It avoids harsh reaction conditions, requiring only conventional temperature and pressure settings. The reagents are non-toxic and environmentally friendly, making the process economical and scalable.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-amino-3-benzoylphenylacetamide |
| Solvent | Organic solvent (unspecified, but typically inert solvents such as ethanol or similar) |
| Catalyst | Not specified explicitly; likely acid or base catalyst facilitating cyclization |
| Temperature | Controlled within conventional range (ambient to moderate heating) |
| Pressure | Atmospheric or reduced pressure for concentration step |
| Reaction time | Not specified, typically hours depending on scale |
| Yield | High (exact % not specified) |
| Purity | High (confirmed by chromatographic data) |
Analytical Data
Chromatographic analysis indicated the product purity as follows:
| Peak No. | Retention Time (min) | Area | Purity (%) |
|---|---|---|---|
| 2 | 7.175 | 32,798,175 | 99.97 |
Other minor peaks represent impurities at less than 0.01%, confirming high purity of the main product.
Preparation via Reaction of 2-Benzoyl Acylanilides with Ionic Cyanides
Method Description
A United States patent (US3576001A) describes a method to prepare 2-amino-3-aryl-3H-indol-3-ols, structurally similar to this compound, by reacting 2-benzoyl acylanilides with ionic cyanides in presence of a proton donor such as water. The process involves:
- Mixing 2-benzoyl acylanilide with an ionic cyanide (e.g., potassium cyanide) in an organic solvent miscible with water (e.g., ethanol).
- Allowing the reaction to proceed at 0–50 °C for 15 minutes to 72 hours.
- Concentrating the reaction mixture to dryness.
- Dissolving the residue in water and acidifying to precipitate a mixture of 3-aryl-2-imino-3-indolinols.
- Separating the solid by filtration.
- Neutralizing the filtrate to precipitate 2-amino-3-aryl-3H-indol-3-ols.
- Purifying the precipitate by recrystallization.
Reaction Scheme and Mechanism
The reaction likely proceeds via formation of an intermediate imino-indolinol which can be hydrolyzed or converted into the amino-indolinol form. The ionic cyanide acts both as a nucleophile and base to facilitate cyclization and functional group transformation.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-benzoyl acylanilide |
| Ionic cyanide | Potassium cyanide preferred; alternatives include sodium, lithium, calcium, cuprous cyanide |
| Proton donor | Water |
| Solvent | Ethanol (preferred), dioxane, dimethoxyethane |
| Temperature | 0 to 50 °C |
| Reaction time | 15 minutes to 72 hours |
| Product isolation | Acid precipitation followed by neutralization and recrystallization |
| Purification | Recrystallization from alcohol-water mixtures |
Advantages and Notes
- The method allows selective preparation of 2-amino-3-aryl-3H-indol-3-ols.
- Reaction conditions are mild and allow for good control of product distribution.
- The process is versatile for various aryl substitutions.
- The method provides an efficient route to benzoyl-substituted indolinol derivatives, including this compound analogs.
Comparative Summary of Preparation Methods
| Aspect | Cyclization of 2-Amino-3-benzoylphenylacetamide | Reaction of 2-Benzoyl Acylanilides with Ionic Cyanides |
|---|---|---|
| Starting materials | 2-amino-3-benzoylphenylacetamide | 2-benzoyl acylanilide |
| Key reagents | Organic solvent, catalyst | Ionic cyanide, proton donor (water), organic solvent |
| Reaction conditions | Controlled temperature, conventional pressure | Mild temperature (0–50 °C), organic solvent + water |
| Reaction time | Not explicitly specified | 15 min to 72 hours |
| Product isolation | Concentration under reduced pressure | Acid precipitation, filtration, neutralization |
| Yield and purity | High yield, high purity | Good yield, selective product formation |
| Environmental impact | Non-toxic reagents, low pollution | Mild conditions, common reagents |
| Scalability | Suitable for industrial scale | Suitable for laboratory and industrial scale |
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-indolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted indolinol derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-Benzoyl-2-indolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-indolinol involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 1-Benzoyl-2-indolinol and related compounds:
Key Observations :
- Positional Isomerism: 2-Benzoylindole differs in the placement of the benzoyl group (C2 vs. C1 in this compound), which may alter electronic distribution and steric effects.
- Hybrid Structures: Compounds like Benzofuran-2-yl(indolin-1-yl)methanone demonstrate the versatility of indoline derivatives in drug discovery, though biological data remain sparse.
Q & A
Q. How can conflicting solubility data from different solvent systems be reconciled?
- Methodological Answer: Use the Hansen solubility parameters (HSPs) to model solvent compatibility. Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar). Correlate results with logP values (calculated via ChemDraw) to identify optimal solvents for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
